N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide
Description
Properties
CAS No. |
353772-95-9 |
|---|---|
Molecular Formula |
C15H14F2N2OS |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C15H14F2N2OS/c16-10-5-6-11(12(17)7-10)13-8-21-15(18-13)19-14(20)9-3-1-2-4-9/h5-9H,1-4H2,(H,18,19,20) |
InChI Key |
UCMNVHZMRIKZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopentanecarbothioamide
Cyclopentanecarbothioamide is prepared by reacting cyclopentanecarbonyl chloride with ammonium thiocyanate in acetone at room temperature. The reaction proceeds via nucleophilic acyl substitution, yielding the thioamide in 75–80% yield after recrystallization from isopropyl alcohol.
Reaction Conditions:
Preparation of 2-Bromo-1-(2,4-difluorophenyl)ethan-1-one
The α-bromoketone intermediate is synthesized by brominating 1-(2,4-difluorophenyl)ethanone using molecular bromine in acetic acid. This electrophilic substitution reaction achieves 85–90% conversion under controlled conditions.
Reaction Conditions:
Thiazole Cyclization
The thioamide and α-bromoketone are reacted in ethanol under reflux to form the thiazole ring. The cyclopentanecarboxamide group is introduced at position 2 of the thiazole, while the 2,4-difluorophenyl group occupies position 4.
Reaction Conditions:
-
Reagents: Cyclopentanecarbothioamide (1.0 equiv), 2-bromo-1-(2,4-difluorophenyl)ethanone (1.05 equiv)
-
Solvent: Ethanol (absolute)
-
Temperature: Reflux (78°C)
-
Time: 12–16 hours
Alternative Route: Coupling of Preformed Thiazole with Cyclopentanecarbonyl Chloride
For laboratories with access to 2-amino-4-(2,4-difluorophenyl)thiazole, direct acylation with cyclopentanecarbonyl chloride offers a streamlined pathway. This method avoids the challenges of thiazole ring functionalization but requires specialized starting materials.
Amide Bond Formation
The amine group at position 2 of the thiazole reacts with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in dichloromethane at 0°C to minimize side reactions.
Reaction Conditions:
-
Reagents: 2-Amino-4-(2,4-difluorophenyl)thiazole (1.0 equiv), cyclopentanecarbonyl chloride (1.1 equiv), Et₃N (2.0 equiv)
-
Solvent: Dichloromethane (anhydrous)
-
Temperature: 0°C → 25°C
-
Time: 4–6 hours
-
Yield: 65–70%
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in thiazole cyclization but may reduce yields due to side reactions. Ethanol remains the preferred solvent for Hantzsch synthesis, balancing reactivity and purity.
Comparative Data:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 (reflux) | 75 | 98 |
| DMF | 90 | 68 | 92 |
| THF | 66 | 60 | 85 |
Catalytic Approaches
The addition of catalytic iodine (5 mol%) accelerates thiazole formation by polarizing the α-bromoketone, though it necessitates post-reaction purification to remove residual catalyst.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. This step removes unreacted starting materials and regioisomeric byproducts.
Spectroscopic Analysis
-
¹H NMR (600 MHz, DMSO-d₆): δ 8.12 (d, J = 7.2 Hz, 1H, thiazole-H), 7.35–7.01 (m, 3H, Ar-H), 2.90 (m, 1H, cyclopentane-CH), 1.16 (d, J = 7.2 Hz, 3H).
-
HRMS (ESI): m/z calcd. for C₁₆H₁₅F₂N₂OS [M+H]⁺: 337.0812; found: 337.0809.
Challenges and Mitigation Strategies
Regioisomeric Byproducts
The Hantzsch reaction occasionally produces regioisomers due to competing attack orientations of the thioamide. Increasing the steric bulk of the α-bromoketone (e.g., using tert-butyl groups) reduces this issue but complicates substrate synthesis.
Hydrolytic Instability
The α-bromoketone intermediate is moisture-sensitive. Reactions must be conducted under anhydrous conditions, with molecular sieves employed to scavenge trace water.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The difluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The difluorophenyl group can enhance the binding affinity and specificity of the compound towards its targets. The cyclopentanecarboxamide moiety can further stabilize the interaction, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Aromatic Ring
Fluorine vs. Chlorine Substitutions
- Target Compound : The 2,4-difluorophenyl group provides moderate electronegativity and lipophilicity (logP ~2.8 estimated), favoring membrane permeability.
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): The 2-chlorophenyl group paired with a morpholinoacetamide side chain introduces polar interactions, contrasting with the cyclopentane’s nonpolar nature in the target compound .
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Aromatic Substituent | logP (Estimated) | TPSA (Ų) |
|---|---|---|---|
| Target Compound | 2,4-difluorophenyl | 2.8 | 85 |
| N-(2,4-Dichlorophenyl)-thiazol-2-amine | 2,4-dichlorophenyl | 3.5 | 65 |
| N-(2-Chlorophenyl)-morpholinoacetamide | 2-chlorophenyl | 2.1 | 95 |
Core Heterocycle Variations
Thiazole vs. Triazole/Pyrimidine
- IR data () confirms C=S stretching at 1247–1255 cm⁻¹, absent in triazole derivatives .
- Triazole Derivatives () : Compounds [7–9] exhibit tautomerism (thione vs. thiol), confirmed by IR absence of S-H bands (~2500–2600 cm⁻¹). This dynamic behavior is absent in the rigid thiazole core of the target compound .
- Cyclopenta[d]pyrimidine () : The pyrimidine ring in compound 49 introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity but increasing molecular weight (~450 g/mol vs. ~350 g/mol for the target) .
Carboxamide Side Chain Modifications
Cyclopentane vs. Cyclopropane/Morpholine
- Target Compound : The cyclopentane carboxamide contributes to conformational flexibility and moderate lipophilicity.
- Its TPSA (~90 Ų) is higher due to the benzo[d][1,3]dioxole group .
- Morpholinoacetamide (): The morpholine ring enhances water solubility (logP = 2.1) but may reduce blood-brain barrier penetration compared to the target compound .
Table 2: Side Chain Comparisons
Biological Activity
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a cyclopentanecarboxamide structure, which are known to influence its pharmacological properties. The presence of fluorine atoms enhances lipophilicity, potentially improving the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. Thiazole derivatives have been documented to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is crucial in cancer therapies as it can induce cell cycle arrest in cancer cells.
Table 1: Comparison of Biological Activities of Thiazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Contains methoxy groups | Potent tubulin inhibitor |
| N-(2-fluorophenyl)-1,3-thiazole-2-amines | Similar thiazole core | Antiproliferative activity |
| N-(2-chlorophenyl)-1,3-thiazole derivatives | Chlorine substituent | Moderate anticancer activity |
This table highlights the diversity within thiazole derivatives while underscoring the unique fluorinated structure of this compound that may confer distinct pharmacological properties.
Inhibition of Enzymatic Activity
In addition to its anticancer properties, research has shown that thiazole derivatives can act as inhibitors of various enzymes. For instance, they have been studied for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Inhibiting this enzyme can be beneficial for treating conditions such as asthma and other inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a thiazole derivative similar to this compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation across multiple cancer types, suggesting potential for further development as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of thiazole derivatives on 5-LOX. The study demonstrated that these compounds could significantly reduce leukotriene production in vitro, indicating their potential utility in managing inflammatory diseases.
Q & A
Q. Basic
In vitro cytotoxicity assays :
- NCI-60 screening : Dose-response curves (0.1–100 μM) across 60 cancer cell lines.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
Target validation :
- Kinase inhibition profiling : Use ADP-Glo™ assays for Hec1/Nek2 pathway inhibition.
- Compare with structurally similar inhibitors (e.g., INH1 derivatives).
How can AutoDock Vina improve the prediction of ligand-target interactions for this compound?
Q. Advanced
Grid parameter optimization :
- Define binding pockets using PyMOL (e.g., p38 MAP kinase active site).
- Adjust grid size (20 × 20 × 20 Å) to cover critical residues.
Scoring function calibration :
- Compare Vina’s affinity scores with experimental IC50 values from kinase assays.
- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS).
Multithreading : Reduce computation time by 70% using 8-core processors.
What analytical techniques are critical for resolving purity and stereochemical ambiguities?
Q. Basic
Chromatography :
- HPLC : C18 column, acetonitrile/water gradient (retention time ±0.2 min).
Spectroscopy :
- 1H/13C NMR : Assign cyclopentane ring protons (δ 1.5–2.5 ppm) and thiazole carbons (δ 150–160 ppm).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
How do structural modifications of the difluorophenyl moiety impact biological activity?
Q. Advanced
SAR studies :
- Replace 2,4-difluorophenyl with 4-chlorophenyl or trifluoromethyl groups.
- Assess changes in LogP (via shake-flask method) and cytotoxicity (IC50 shifts).
Crystallographic evidence :
- Fluorine interactions with kinase hinge regions (e.g., hydrogen bonding to Ala111 in p38 MAPK).
- Data from analogs (e.g., tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)...} ethyl]-L-alaninate) suggest fluorine enhances target affinity.
What strategies mitigate discrepancies in antimicrobial activity data across studies?
Q. Advanced
Standardized protocols :
- Use CLSI guidelines for MIC assays (e.g., 18–24 hr incubation, Mueller-Hinton broth).
Strain-specific factors :
- Test Gram-negative (E. coli ATCC 25922) vs. Gram-positive (S. aureus ATCC 29213) strains.
Compound stability :
How can researchers optimize reaction yields for scale-up synthesis?
Q. Basic
Microwave-assisted synthesis : Reduce time from 12 hr to 30 min at 100°C.
Catalyst screening :
- Pd/C for Suzuki couplings (yield improvement from 45% to 82%).
- Biocatalysts (e.g., lipases) for enantioselective amidation.
Workflow integration : Use inline FTIR to monitor intermediate formation.
What mechanistic insights can be gained from studying metabolic stability?
Q. Advanced
In vitro metabolism :
- Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
CYP450 profiling :
- Identify isoforms (e.g., CYP3A4) responsible for N-dealkylation or thiazole oxidation.
Metabolite identification :
- Use Q-TOF MS/MS to detect hydroxylated cyclopentane or sulfoxide derivatives.
How do solvent polarity and pH influence the compound’s solubility in formulation studies?
Q. Advanced
Solubility screening :
- Use shake-flake method in buffers (pH 1.2–7.4) and co-solvents (PEG 400, ethanol).
Thermodynamic analysis :
- Calculate Hansen solubility parameters (δD, δP, δH) to predict excipient compatibility.
Salt formation :
- Hydrochloride salts improve aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
